4-(3,4-Dichlorophenyl)-1-butene
Description
4-(3,4-Dichlorophenyl)-1-butene is an organochlorine compound characterized by a butene chain (C₄H₆) attached to a 3,4-dichlorophenyl group. This structure confers unique reactivity, making it valuable as an intermediate in pharmaceutical synthesis, particularly in the production of antidepressants like sertraline .
Properties
IUPAC Name |
4-but-3-enyl-1,2-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h2,5-7H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETKIMLDLBSQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641228 | |
| Record name | 4-(But-3-en-1-yl)-1,2-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3047-23-2 | |
| Record name | 4-(3-Buten-1-yl)-1,2-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3047-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(But-3-en-1-yl)-1,2-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dichlorophenyl)-1-butene typically involves the reaction of 3,4-dichlorobenzyl chloride with but-1-ene in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dichlorophenyl)-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Epoxides, alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-1-butene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-1-butene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
Structural Differences :
- Contains a tetrahydro-naphthalenamine core (partially hydrogenated naphthalene ring) with a methylamine substituent.
- The dichlorophenyl group is fused to a six-membered ring system, unlike the linear butene chain in 4-(3,4-Dichlorophenyl)-1-butene.
Research Findings :
3,4-Dihydroxybenzeneacrylic Acid (Caffeic Acid)
Structural Differences :
- Features a propenoic acid chain (CH₂=CHCOOH) and dihydroxyphenyl group instead of dichlorophenyl and butene.
Research Findings :
- Demonstrated anti-inflammatory and anticancer properties in vitro, attributed to phenolic hydroxyls—a functional group absent in this compound .
N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1-naphthalenyledene]methanamine (Sertraline Intermediate)
Structural Differences :
- Incorporates a dihydro-naphthalenone ring and imine group, whereas 1-butene lacks cyclic systems and nitrogen.
Research Findings :
- Amination of 4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one yields this intermediate, showcasing the divergent synthetic pathways between naphthalenone-based and butene-based compounds .
1-(3,4-Dichlorophenyl)but-1-en-3-one
Structural Differences :
- Contains a ketone group at position 3 of the butene chain (but-1-en-3-one), unlike the unmodified alkene in this compound.
Data Table: Structural and Functional Comparison
Biological Activity
4-(3,4-Dichlorophenyl)-1-butene is an organic compound characterized by its unique structure, which consists of a butene chain attached to a dichlorophenyl group. This compound has garnered attention in various fields, particularly in biological and medicinal research due to its potential biological activities and interactions with enzymes.
- Chemical Formula : C10H10Cl2
- CAS Number : 3047-23-2
- Molecular Weight : 219.10 g/mol
The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzyl chloride with but-1-ene under reflux conditions, often utilizing a base to facilitate the reaction. This method can be scaled up for industrial production using continuous flow reactors, which enhance control over reaction conditions and product purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application context.
Research Findings
Recent studies have explored the potential applications of this compound in drug development and other scientific research areas. Some key findings include:
- Enzyme Inhibition : Investigations have shown that this compound exhibits inhibitory effects on certain enzymes, which may have implications for therapeutic applications.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this compound may also possess this activity, potentially contributing to its biological efficacy .
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Antihypertensive Effects : A study examined the antihypertensive effects of compounds structurally similar to this compound in spontaneously hypertensive rats. These studies indicated a significant reduction in blood pressure, suggesting potential therapeutic uses in managing hypertension .
- Toxicological Assessments : Toxicological studies have evaluated the compound's safety profile. For example, repeated dose toxicity studies identified a No Observed Adverse Effect Level (NOAEL) of 10 mg/kg/day for oral administration in rats .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity | NOAEL (mg/kg/day) | Remarks |
|---|---|---|---|
| This compound | Enzyme inhibition; potential antioxidant | 10 | Investigated for drug development |
| 3,4-Dichlorophenylacetic acid | Primarily used in agrochemicals | N/A | Different application focus |
| 3,4-Dichlorophenylurea | Antimicrobial activity | N/A | Used in agricultural applications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
